Cas no 68792-12-1 (3-Isopropoxyphenol)
3-Isopropoxyphenol Chemical and Physical Properties
Names and Identifiers
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- Phenol,3-(1-methylethoxy)-
- 3-isopropoxyphenol
- 3-propan-2-yloxyphenol
- 3-(isopropyloxy)phenol
- 3-(propan-2-yloxy)phenol
- 3-iso-propoxyphenol
- 3-isopropyloxyphenol
- AC1L5U8N
- AC1Q1QNF
- AC1Q57G8
- Isopropyl-(3-hydroxy-phenyl)-aether
- m-(i-propoxy)phenol
- m-Isopropyloxyphenol
- NSC36640
- SureCN105731
- Phenol, 3-(1-methylethoxy)-
- 3-isopropoxy-phenol
- 3-(1-methylethoxy)phenol
- 3-[(1-methylethyl)oxy]phenol
- GZMVGNWHSXIDKT-UHFFFAOYSA-N
- MB09279
- FT-0737514
- Z381415570
- CS-15458
- 68792-12-1
- AKOS009315505
- MFCD11103458
- CS-0032819
- NSC-36640
- C13518
- SCHEMBL105731
- DTXSID40284307
- EN300-72009
- DA-23494
- 3-Isopropoxyphenol
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- MDL: MFCD11103458
- Inchi: 1S/C9H12O2/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,10H,1-2H3
- InChI Key: GZMVGNWHSXIDKT-UHFFFAOYSA-N
- SMILES: O(C1C=CC=C(C=1)O)C(C)C
Computed Properties
- Exact Mass: 152.08376
- Monoisotopic Mass: 152.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 29.5
Experimental Properties
- PSA: 29.46
- LogP: 2.17940
3-Isopropoxyphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I918505-50mg |
3-Isopropoxyphenol |
68792-12-1 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I918505-100mg |
3-Isopropoxyphenol |
68792-12-1 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I918505-500mg |
3-Isopropoxyphenol |
68792-12-1 | 500mg |
$ 250.00 | 2022-06-04 | ||
| Apollo Scientific | OR957495-1g |
3-(Propan-2-yloxy)phenol |
68792-12-1 | 98% | 1g |
£106.00 | 2025-02-20 | |
| abcr | AB516827-1 g |
3-Isopropoxyphenol |
68792-12-1 | 1g |
€248.80 | 2023-04-17 | ||
| abcr | AB516827-5 g |
3-Isopropoxyphenol |
68792-12-1 | 5g |
€760.70 | 2023-04-17 | ||
| abcr | AB516827-10 g |
3-Isopropoxyphenol |
68792-12-1 | 10g |
€1,258.40 | 2023-04-17 | ||
| eNovation Chemicals LLC | D772487-100mg |
Phenol, 3-(1-methylethoxy)- |
68792-12-1 | 97% | 100mg |
$160 | 2024-06-06 | |
| eNovation Chemicals LLC | D772487-250mg |
Phenol, 3-(1-methylethoxy)- |
68792-12-1 | 97% | 250mg |
$200 | 2024-06-06 | |
| eNovation Chemicals LLC | D772487-1g |
Phenol, 3-(1-methylethoxy)- |
68792-12-1 | 97% | 1g |
$375 | 2024-06-06 |
3-Isopropoxyphenol Suppliers
3-Isopropoxyphenol Related Literature
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1. 112. The nitrosation of phenols. Part XIV. Resorcinol isopropyl etherHerbert Henry Hodgson,Hubert Clay J. Chem. Soc. 1932 869
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2. 169. The nitrosation of phenols. Part XV. Resorcinol mono-n-butyl etherHerbert H. Hodgson,Hubert Clay J. Chem. Soc. 1933 660
Additional information on 3-Isopropoxyphenol
3-Isopropoxyphenol (CAS No: 68792-12-1)
3-Isopropoxyphenol is a chemical compound with the CAS registry number 68792-12-1. It belongs to the class of phenolic compounds and is widely recognized for its unique chemical properties and diverse applications in various industries. The compound is characterized by its isopropoxy group attached to the phenol ring at the 3-position, which imparts specific reactivity and functionality to the molecule.
The molecular formula of 3-isopropoxyphenol is C9H14O2, and its molecular weight is approximately 154.2 g/mol. The compound exists as a white crystalline solid under standard conditions, with a melting point of around 45°C and a boiling point of approximately 180°C at standard pressure. Its solubility in water is relatively low, but it can be dissolved in organic solvents such as ethanol, methanol, and diethyl ether.
3-isopropoxyphenol has been extensively studied for its potential applications in the pharmaceutical, agrochemical, and material science industries. Recent research has highlighted its role as an intermediate in the synthesis of various bioactive compounds, including antioxidants, anti-inflammatory agents, and antimicrobial agents. For instance, studies have shown that derivatives of 3-isopropoxyphenol exhibit significant antioxidant activity, making them promising candidates for use in food additives and cosmetic products.
In the field of agrochemistry, 3-isopropoxyphenol has been explored as a precursor for herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant growth pathways makes it a valuable compound in developing eco-friendly agricultural chemicals. Furthermore, recent advancements in green chemistry have led to the development of sustainable synthesis methods for 3-isopropoxyphenol, reducing the environmental impact of its production process.
The synthesis of 3-isopropoxyphenol typically involves nucleophilic aromatic substitution reactions or coupling reactions using appropriate precursors. One common method involves the reaction of resorcinol with isopropyl alcohol in the presence of an acid catalyst, followed by purification steps to obtain the pure compound. Researchers have also explored alternative routes using microwave-assisted synthesis or enzymatic catalysis to enhance reaction efficiency and yield.
From a structural standpoint, 3-isopropoxyphenol exhibits a high degree of symmetry due to the substitution pattern on the phenolic ring. This symmetry contributes to its stability and reactivity under various chemical conditions. The compound's reactivity is further influenced by the electron-donating nature of the isopropoxy group, which activates certain positions on the ring for further functionalization.
Recent studies have also investigated the biological activity of 3-isopropoxyphenol derivatives in relation to their potential therapeutic applications. For example, certain derivatives have shown promise as inhibitors of protein kinases involved in cancer cell proliferation, suggesting their potential use in anticancer drug development. Additionally, research into its anti-inflammatory properties has revealed its ability to modulate cytokine production in immune cells, making it a candidate for inflammatory disease treatments.
In terms of environmental impact, 3-isopropoxyphenol has been evaluated for its biodegradability and toxicity profiles. Studies indicate that it undergoes moderate biodegradation under aerobic conditions, with microbial communities playing a key role in its breakdown. However, further research is needed to fully understand its long-term environmental fate and potential risks associated with its use.
The versatility of 3-isopropoxyphenol lies in its ability to serve as a building block for more complex molecules with tailored functionalities. Its application across multiple disciplines underscores its importance in modern chemical research and development. As scientific advancements continue to unfold, it is anticipated that new uses for this compound will emerge, further solidifying its role in various industrial sectors.
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